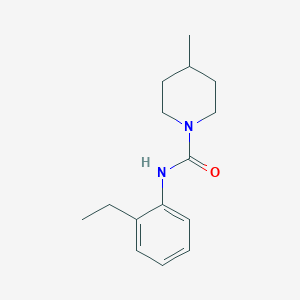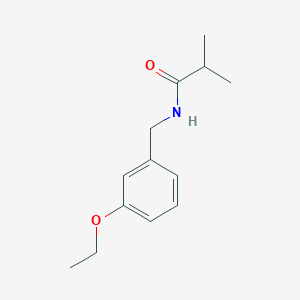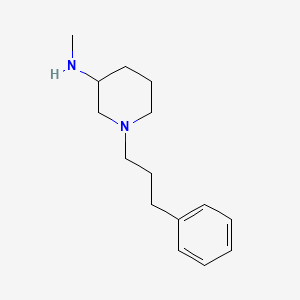
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as EPEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in the inflammatory response. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. It can also reduce oxidative stress and prevent neuronal cell death, making it a potential neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is its potential as a multi-targeted agent, as it can modulate various signaling pathways. Additionally, it has shown low toxicity in various cell lines and animal models. However, one of the limitations of this compound is its limited solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, including:
1. Further investigation of its mechanism of action and potential targets in various signaling pathways.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Exploration of its potential applications in other disease models, such as neurodegenerative disorders and autoimmune diseases.
4. Investigation of its potential as a drug candidate for clinical trials.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its multi-targeted activity and low toxicity make it an attractive candidate for further investigation and development as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 1-phenylethylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent acylation with ethyl chloroformate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. It has been shown to have potential as a neuroprotective agent, as it can inhibit the production of reactive oxygen species and prevent neuronal cell death. Additionally, this compound has been found to have anti-tumor activity in various cancer cell lines and can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-10-9-13(16-17)14(18)15-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFUZQZFXPBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)
![N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)

![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)

![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![ethyl 2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432089.png)
![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)